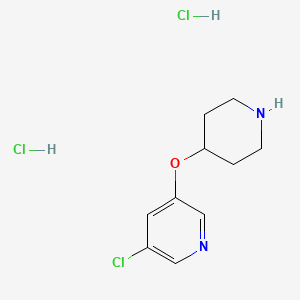
3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O. It is a crystalline solid that is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Méthodes De Préparation
The synthesis of 3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride can be achieved through various methods. One common synthetic route involves the reaction of 3-chloropyridine with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Analyse Des Réactions Chimiques
3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions to yield different products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride has shown promising applications in various scientific experiments, particularly in neuroscience research and drug discovery. It is used as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological conditions such as pain management, depression, anxiety, and addiction. Additionally, it is employed in chemical synthesis and biological studies to understand its effects on different molecular targets and pathways.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, thereby influencing neuronal activity and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect receptors and enzymes related to neurotransmission .
Comparaison Avec Des Composés Similaires
3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
3-Chloro-4-(piperidin-4-yloxy)pyridine dihydrochloride: This compound has a similar structure but differs in the position of the chlorine atom on the pyridine ring.
3-Chloro-5-(morpholin-4-yloxy)pyridine dihydrochloride: This compound has a morpholine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
3-chloro-5-piperidin-4-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9;;/h5-7,9,12H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQCCSGDBQQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CN=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
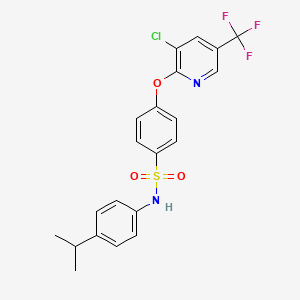
![Tert-butyl 5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2748288.png)
![2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B2748289.png)
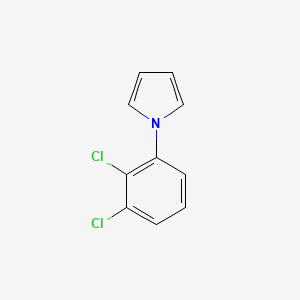
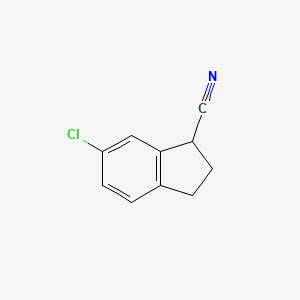
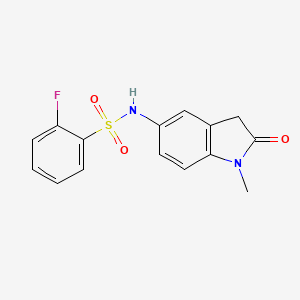
![1-(3-fluoro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2748297.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2748299.png)
![Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748300.png)
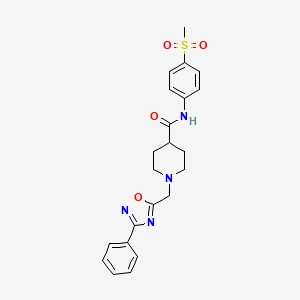
![3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea](/img/structure/B2748302.png)
![1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2748304.png)
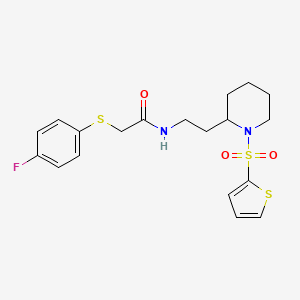
![2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]indolizine](/img/structure/B2748309.png)
